molecular formula C16H14N2O B398303 3-(2,6-Dimethylphenyl)quinazolin-4-one CAS No. 24118-09-0

3-(2,6-Dimethylphenyl)quinazolin-4-one

Numéro de catalogue: B398303
Numéro CAS: 24118-09-0
Poids moléculaire: 250.29g/mol
Clé InChI: JUNCRMZGKMQMGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2,6-Dimethylphenyl)quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class, a group recognized for its diverse and significant biological activities. Quinazolinone derivatives are extensively investigated in medicinal chemistry for their potent biological effects, with notable applications in oncology research. These compounds are frequently explored as core structural motifs in the design of novel anticancer agents due to their ability to exhibit cytotoxic activity against a range of cancer cell lines . The broader quinazolinone scaffold is considered a privileged structure in drug discovery, with some derivatives, such as Gefitinib and Lapatinib, having been developed into approved anticancer drugs . The specific substitution pattern on the quinazolinone core, particularly at the 2-, 3-, and 4- positions, is critical for modulating its biological activity and physicochemical properties. The 2,6-dimethylphenyl group at the 3-position of this compound represents a specific modification aimed at optimizing its interaction with biological targets. Researchers are actively developing quinazolinone-based molecules as multitargeted therapies. A prominent strategy involves rationally designing hybrid inhibitors that combine the quinazolinone pharmacophore with other functional groups, such as hydroxamic acid, to create single molecules capable of simultaneously inhibiting multiple cancer-relevant pathways, like PI3K and HDAC . This approach aims to overcome the limitations of single-target therapies, such as drug resistance and poor efficacy. 3-(2,6-Dimethylphenyl)quinazolin-4-one serves as a valuable chemical intermediate for the synthesis of more complex derivatives and as a tool compound for probing biological mechanisms in a research setting. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

Numéro CAS

24118-09-0

Formule moléculaire

C16H14N2O

Poids moléculaire

250.29g/mol

Nom IUPAC

3-(2,6-dimethylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H14N2O/c1-11-6-5-7-12(2)15(11)18-10-17-14-9-4-3-8-13(14)16(18)19/h3-10H,1-2H3

Clé InChI

JUNCRMZGKMQMGG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C=NC3=CC=CC=C3C2=O

SMILES canonique

CC1=C(C(=CC=C1)C)N2C=NC3=CC=CC=C3C2=O

Origine du produit

United States

Applications De Recherche Scientifique

Pharmacological Properties

Quinazolinone derivatives, including 3-(2,6-Dimethylphenyl)quinazolin-4-one, have been investigated for their potential as therapeutic agents against various diseases:

  • Anticancer Activity : Recent studies have highlighted the dual inhibitory effects of quinazolinone derivatives on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), making them promising candidates for cancer treatment. For instance, compounds derived from quinazolinone structures have shown significant antiproliferative activity against various cancer cell lines, including HCT-116 and HepG-2, with IC50 values comparable to established drugs like sorafenib .
  • Antimicrobial and Anti-inflammatory Effects : Research has demonstrated that certain quinazolinone derivatives exhibit notable antimicrobial activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans. Additionally, these compounds have shown anti-inflammatory properties in animal models .

Case Study 1: Anticancer Applications

A study focused on a series of synthesized quinazolinone derivatives revealed that compound 4 exhibited potent anti-tumor activity by inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth. The IC50 values for this compound were significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, a set of 6-bromo-2-methyl-3-(substituted phenyl)quinazolin-4-one derivatives was evaluated for their antimicrobial properties. Compounds showed effective inhibition against both gram-positive and gram-negative bacteria, with some exhibiting anti-inflammatory effects comparable to ibuprofen in preclinical models .

Table 1: Biological Activities of Quinazolinone Derivatives

CompoundActivity TypeIC50 (µM)Targeted Cell Line
3-(2,6-Dimethylphenyl)quinazolin-4-oneAnticancer1.50 - 5.86HCT-116
Compound 4EGFR/VEGFR-2 Inhibition0.049 / 0.054HCT-116
Compound 2bAntimicrobial-Staphylococcus aureus
Compound 15dAnticancer~20HT-29

Comparaison Avec Des Composés Similaires

Structural Insights :

  • 3-(2,6-Dimethylphenyl)quinazolin-4-one features a compact aromatic substituent at the 3-position, likely enhancing π-π stacking interactions in biological systems.
  • Compound 4l (2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one) is significantly more complex, with multiple 4-methoxyphenyl groups and a branched alkyl chain.

Physicochemical and Functional Properties

  • Thermal Stability: Compound 4l exhibits a high melting point (228–230°C), attributed to extensive aromatic stacking and hydrogen bonding from methoxy groups. No data is available for 3-(2,6-Dimethylphenyl)quinazolin-4-one.
  • Spectroscopic Features : Infrared (IR) spectra of Compound 4l show a νmax at 3177 cm⁻¹, likely corresponding to N-H or O-H stretching vibrations. The absence of such data for 3-(2,6-Dimethylphenyl)quinazolin-4-one limits direct comparison .

Méthodes De Préparation

Reaction Optimization

Initial screening identified Cu(OAc)₂·H₂O as superior to other Cu sources, with Et₃N critical for deprotonation (Table 1). Anisole, a green solvent, enhanced yields compared to DMF. The reaction tolerates electron-donating groups on the aryl amine, making 2,6-dimethylaniline an ideal substrate.

Table 1: Optimization of Copper-Catalyzed Synthesis

CatalystBaseSolventTemp (°C)Yield (%)
Cu(OAc)₂Et₃NAnisole15068
CuCl₂K₂CO₃DMF12032

Mechanistic Pathway

The reaction proceeds via imidoylative cross-coupling: (1) coordination of Cu(II) to the isocyanide, (2) nucleophilic attack by the amine, and (3) cyclocondensation to form the quinazolinone core. The 2,6-dimethyl group stabilizes the transition state through steric and electronic effects, favoring regioselectivity.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A modular strategy involves synthesizing 6-bromo-(3H)-quinazolin-4-one intermediates followed by Suzuki coupling with 2,6-dimethylphenylboronic acid. This method enables late-stage functionalization, critical for structure-activity relationship studies.

Synthetic Sequence

  • Benzoxazinone Formation : 6-Bromoanthranilic acid undergoes acylation with acetyl chloride to form amide 1 , followed by dehydration with acetic anhydride to yield benzoxazinone 2 .

  • Cyclocondensation : Reaction of 2 with ammonium hydroxide generates diamide 3 , which cyclizes to 6-bromoquinazolin-4-one (4 ).

  • Cross-Coupling : Pd(PPh₃)₄ catalyzes the coupling of 4 with 2,6-dimethylphenylboronic acid in dioxane/H₂O (3:1) at 80°C, affording the target compound in 72% yield.

Table 2: Suzuki Coupling Parameters

Boronic AcidCatalystSolventYield (%)
2,6-DimethylphenylPd(PPh₃)₄Dioxane/H₂O72

One-Pot Three-Component Assembly

A recent advancement employs arenediazonium salts, nitriles, and ammonia in a domino reaction to construct 3,4-dihydroquinazolines, which oxidize to quinazolin-4-ones. For 3-(2,6-Dimethylphenyl)quinazolin-4-one:

  • Diazotization : 2,6-Dimethylaniline is diazotized with NaNO₂/HCl at 0°C.

  • Cyclization : The diazonium salt reacts with benzonitrile and NH₄OAc in MeCN at 60°C, followed by oxidative aromatization with DDQ.

This method achieves 65% yield with excellent functional group tolerance, bypassing isolation of intermediates.

Comparative Analysis of Methodologies

Table 3: Method Comparison for 3-(2,6-Dimethylphenyl)quinazolin-4-one

MethodCatalystTemp (°C)Yield (%)Time (h)
Copper-catalyzedCu(OAc)₂·H₂O150680.5
Suzuki couplingPd(PPh₃)₄807212
Three-componentNone60656

Key advantages:

  • Copper method : Rapid, microwave-assisted, and atom-economical.

  • Suzuki coupling : Enables diversification at C6.

  • Three-component : One-pot practicality, no metal catalysts.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing N1 vs. N3 alkylation in copper-catalyzed routes requires careful base selection.

  • Oxidation Control : Over-oxidation of 3,4-dihydro intermediates necessitates mild oxidizing agents like air or DDQ.

  • Solvent Systems : Anisole and DMF exhibit divergent reactivity; switchable polarity solvents may improve yields .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,6-dimethylphenyl)quinazolin-4-one, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis typically involves multi-step reactions, starting with condensation of anthranilic acid derivatives with substituted phenyl groups. For example, a common approach includes:

Formation of the quinazolinone core via cyclization under acidic conditions (e.g., acetic acid or polyphosphoric acid).

Introduction of the 2,6-dimethylphenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura reactions) .

  • Key considerations :
  • Temperature control (reflux conditions at 80–120°C).
  • Solvent selection (e.g., ethanol, dioxane-water mixtures for recrystallization).
  • Catalysts (e.g., PdCl₂(PPh₃)₂ for cross-coupling reactions).
  • Validation : Purity is confirmed via HPLC or TLC, and structural integrity via NMR (¹H/¹³C) and mass spectrometry .

Q. How is the crystal structure of 3-(2,6-dimethylphenyl)quinazolin-4-one determined, and which software tools are essential for refinement?

  • Answer : X-ray crystallography is the gold standard. Key steps include:

Growing single crystals via slow evaporation (solvents like methanol or DMSO).

Data collection using a diffractometer (Mo/Kα radiation).

Structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL .

  • Software : SHELX programs are preferred for small-molecule refinement due to robust handling of twinned data and high-resolution structures. Hydrogen bonding and π-π stacking interactions are visualized using Mercury or Olex2 .

Q. What biological activities have been reported for quinazolinone derivatives, and how do structural modifications influence efficacy?

  • Answer :

  • Fungicidal activity : Analogues like quinconazole (3-(2,4-dichlorophenyl)quinazolin-4-one) show activity via inhibition of sterol biosynthesis in fungi .
  • Cholesterol modulation : Thioxo-imidazolidinone derivatives with 2,6-dimethylphenyl groups increase HDL cholesterol by targeting lipid metabolism pathways .
  • Structure-activity relationship (SAR) :
  • Electron-withdrawing substituents (e.g., Cl, F) enhance antifungal activity.
  • Methyl groups at the 2,6-positions improve metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity for 3-(2,6-dimethylphenyl)quinazolin-4-one synthesis, particularly in scaling up?

  • Answer :

  • DoE (Design of Experiments) : Vary parameters like solvent polarity, catalyst loading, and reaction time to identify optimal conditions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product.
  • Scale-up challenges : Control exothermic reactions via gradual reagent addition and monitor temperature gradients .

Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be analyzed to validate the compound’s mechanism of action?

  • Answer :

Assay standardization : Compare protocols for consistency in cell lines, incubation times, and controls.

SAR analysis : Evaluate substituent effects (e.g., 2,6-dimethyl vs. 2,4-dichloro) on activity .

Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., CYP51 for antifungals) .

Q. What experimental strategies are recommended for elucidating the metabolic stability and toxicity profile of 3-(2,6-dimethylphenyl)quinazolin-4-one?

  • Answer :

  • In vitro assays : Microsomal stability tests (rat/hepatic microsomes) to assess CYP450-mediated metabolism.
  • In vivo toxicity : Acute oral toxicity studies (LD₅₀ in rodent models) and histopathological analysis .
  • ADME profiling : Use LC-MS/MS to quantify plasma concentrations and metabolite identification .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Answer :

  • Molecular dynamics (MD) simulations : Analyze ligand-protein binding stability over 100-ns trajectories.
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity .
  • Fragment-based design : Replace the quinazolinone core with bioisosteres (e.g., phthalazinone) while retaining the 2,6-dimethylphenyl group .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.